![molecular formula C15H20N2O B7540340 N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide is complex and not fully understood. However, it is believed that N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide exerts its effects by modulating various cellular pathways and signaling molecules, such as protein kinases, transcription factors, and cytokines. N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of amyloid beta peptides in Alzheimer's disease, and promote the growth and development of plants.
Biochemical and Physiological Effects:
N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide has been shown to have a range of biochemical and physiological effects, depending on the target system and concentration used. In cancer cells, N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's disease, N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide reduces the accumulation of amyloid beta peptides and improves cognitive function. In plants, N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide enhances root and shoot growth, increases chlorophyll content, and improves stress tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide has several advantages as a research tool, including its high purity, stability, and reproducibility. N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be exercised when using N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide in lab experiments, and appropriate safety measures should be taken.
Direcciones Futuras
There are several future directions for N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide research, including the development of more efficient and sustainable synthesis methods, the identification of new molecular targets and signaling pathways, and the optimization of N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide-based treatments for various diseases and conditions. N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide also has potential applications in other fields, such as environmental remediation and energy storage. Therefore, further research on N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide is warranted to fully explore its potential and contribute to the advancement of science and technology.
Conclusion:
In conclusion, N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide is a promising chemical compound that has significant potential in various areas of research. Its synthesis method has been optimized, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide represents a valuable research tool that can contribute to the development of new drugs, plant growth regulators, and industrial materials, and further research on N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide is warranted to fully explore its potential.
Métodos De Síntesis
N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide can be synthesized through a multistep process that involves the reaction of 4-(2-cyanopropan-2-yl)aniline with 2,2-dimethylpropanal in the presence of a catalyst, followed by purification and isolation of the product. The synthesis of N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide has been optimized to improve its yield and purity, and various methods have been proposed to reduce the cost and environmental impact of the process.
Aplicaciones Científicas De Investigación
N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide has been extensively studied for its potential applications in various areas of research. In medicine, N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide has been used as a plant growth regulator to enhance crop yield and quality. In industry, N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide has been employed as a polymer stabilizer to improve the properties of plastics and rubber.
Propiedades
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-14(2,3)13(18)17-12-8-6-11(7-9-12)15(4,5)10-16/h6-9H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGHTLDDRDETSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
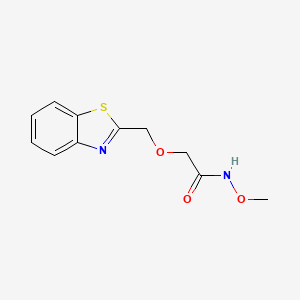

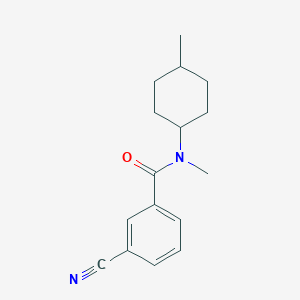
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)

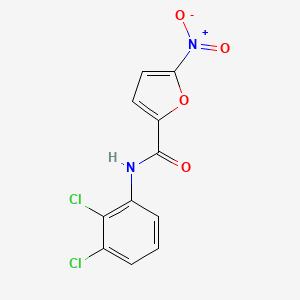
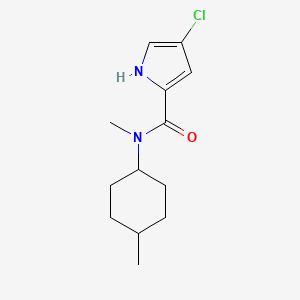
![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
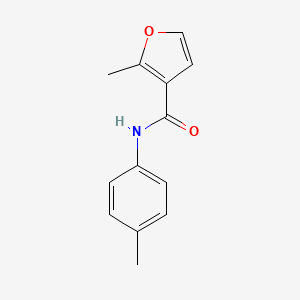
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)